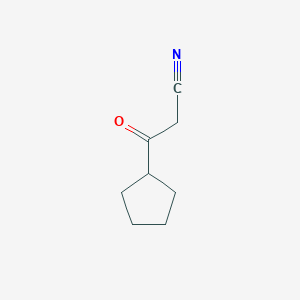










|
REACTION_CXSMILES
|
[H-].[Na+].[C:3](#[N:5])[CH3:4].C([O:8][C:9]([CH:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1)=O)C.Cl>O1CCOCC1>[CH:11]1([C:9](=[O:8])[CH2:4][C:3]#[N:5])[CH2:15][CH2:14][CH2:13][CH2:12]1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
350 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
450 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
660 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C1CCCC1
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
After stirring for 30 min at room temperature
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated at 105° C. during 16 h
|
|
Duration
|
16 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated to dryness and water
|
|
Type
|
ADDITION
|
|
Details
|
was added (30 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with dichloromethane (3×30 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
to get rid of the starting material
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane (3×30 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases were dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCC1)C(CC#N)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |